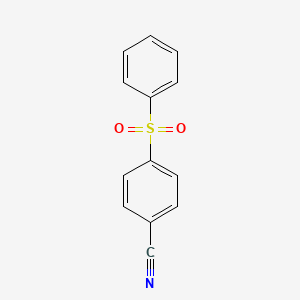![molecular formula C12H16ClNO2S B2905259 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide CAS No. 2411306-86-8](/img/structure/B2905259.png)
2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide, also known as CMA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of amides and has a molecular weight of 308.81 g/mol.
作用機序
The exact mechanism of action of 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide has been shown to selectively inhibit COX-2, which is involved in the inflammatory response, while sparing COX-1, which is involved in the production of prostaglandins that protect the gastrointestinal tract.
Biochemical and Physiological Effects
2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the proliferation of cancer cells in vitro. 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide has a half-life of approximately 2.5 hours in rats and is metabolized by the liver.
実験室実験の利点と制限
One advantage of using 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide in lab experiments is its specificity for COX-2 inhibition, which may reduce the risk of gastrointestinal side effects compared to non-selective COX inhibitors. However, 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide has a relatively short half-life and may require frequent dosing in animal studies. Additionally, the synthesis of 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide is complex and may be challenging for some laboratories.
将来の方向性
Future research on 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide could focus on its potential use in the treatment of neuropathic pain and cancer. Studies could investigate the optimal dosing and administration schedule of 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide in animal models. Further research could also investigate the potential side effects of 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide and its interaction with other drugs. Additionally, the development of more efficient synthesis methods for 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide could facilitate its use in future research.
合成法
The synthesis of 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide involves the reaction of 4-methylsulfinylphenylacetic acid with thionyl chloride to form 4-methylsulfinylphenylacetyl chloride. This intermediate is then reacted with N-methylacetamide and 2-chloroacetyl chloride in the presence of triethylamine to yield 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide. The purity of the compound can be increased by recrystallization from ethanol.
科学的研究の応用
2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide has been studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the production of prostaglandins and cytokines, which are involved in the inflammatory response. 2-Chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide has also been investigated for its potential use in the treatment of neuropathic pain and cancer.
特性
IUPAC Name |
2-chloro-N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c1-9(14(2)12(15)8-13)10-4-6-11(7-5-10)17(3)16/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQISOJDKUXZPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)C)N(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2905177.png)

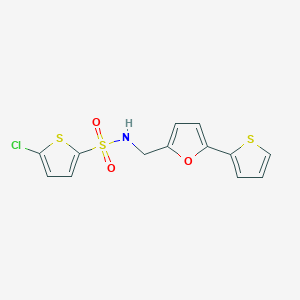
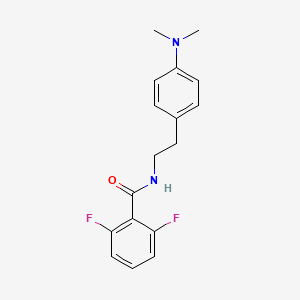
![N-(1-cyanocyclopentyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2905183.png)
![Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2905184.png)
![5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2905185.png)
![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2905186.png)
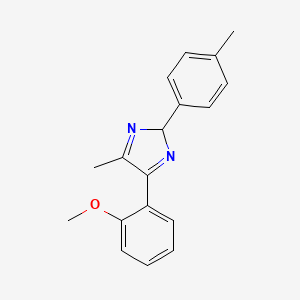

![(10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione](/img/structure/B2905190.png)
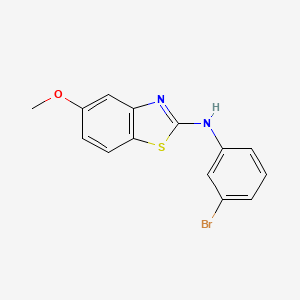
![1-[(4-Chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2905196.png)
